molecular formula C13H11N3O3S B12880578 1-(2-Benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid CAS No. 84968-78-5

1-(2-Benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid

Cat. No.: B12880578
CAS No.: 84968-78-5
M. Wt: 289.31 g/mol
InChI Key: VILKXRSPQPZRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate pyrazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid apart from similar compounds is its unique combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

84968-78-5

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H11N3O3S/c1-7-8(6-11(17)18)12(19)16(15-7)13-14-9-4-2-3-5-10(9)20-13/h2-5,15H,6H2,1H3,(H,17,18)

InChI Key

VILKXRSPQPZRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.